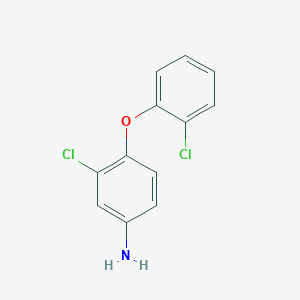

3-Chloro-4-(2-chlorophenoxy)aniline

説明

Overview of Halogenated Aromatic Amines in Chemical Research

Halogenated aromatic amines are a class of organic compounds characterized by an aniline (B41778) structure substituted with one or more halogen atoms. These compounds are of significant interest in chemical research and industry, primarily serving as versatile intermediates in the synthesis of a wide array of more complex molecules. atamanchemicals.com Their utility spans the production of pharmaceuticals, agrochemicals like herbicides and insecticides, and azo dyes. atamanchemicals.com

The reactivity of these compounds is influenced by the nature and position of the halogen substituent on the aromatic ring. savemyexams.com The synthesis of new halogenated aromatic amines and the development of improved routes to existing ones remain active areas of research. mt.com Methods for their preparation often involve the reduction of the corresponding halogenated nitroaromatic compounds. For instance, 3-chloroaniline (B41212) can be synthesized by the hydrogenation of m-chloronitrobenzene. atamanchemicals.com The environmental fate of halogenated aromatic compounds is also a subject of study, as their stability can lead to persistence in the environment, while some microorganisms have evolved pathways to degrade them. epa.gov

Contextualizing 3-Chloro-4-(2-chlorophenoxy)aniline within Aniline Derivative Research

This compound belongs to the specific subgroup of halogenated phenoxyanilines. This structural motif, which features a halogenated aniline linked to a halogenated phenol (B47542) via an ether bond, is a key component in various biologically active molecules. Research into analogous compounds highlights their importance as advanced intermediates in medicinal chemistry.

For example, the closely related isomer, 3-chloro-4-(4-chlorophenoxy)aniline, is a crucial intermediate in the synthesis of Rafoxanide, a halogenated salicylanilide (B1680751) used as an anthelmintic agent to treat parasitic fluke infestations in livestock. nih.gov Furthermore, this and other similar phenoxyaniline (B8288346) derivatives have been investigated for their potential as antiparasitic agents against malaria and as kinase inhibitors for cancer therapy. bldpharm.com The specific arrangement of chloro- and phenoxy- groups on the aniline ring is critical to the biological activity and binding affinity of the final products. The study of compounds like this compound is therefore situated within a broader effort to synthesize and evaluate novel therapeutic agents.

Scope and Research Focus on the Chemical Compound

This article focuses exclusively on the chemical compound this compound. The content herein provides a detailed overview of its chemical properties, plausible synthetic pathways based on established chemical reactions for analogous structures, and its place within the wider context of chemical research. The information is structured to be scientifically accurate and authoritative, drawing from diverse sources.

The discussion will adhere strictly to the chemical nature and research significance of the compound. This article will not include any information regarding dosage, administration, or specific safety and adverse effect profiles. The primary goal is to present a focused, technical examination of this compound for a professional audience.

Structure

3D Structure

特性

IUPAC Name |

3-chloro-4-(2-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYADBYCIGQCOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328971 | |

| Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-54-2 | |

| Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 2 Chlorophenoxy Aniline

Established Synthetic Pathways for Aryl Phenoxy Anilines

The creation of the core aryl phenoxy aniline (B41778) structure relies on well-established chemical reactions, which are broadly categorized into nucleophilic aromatic substitution and catalytic hydrogenation.

Nucleophilic aromatic substitution (NAS) is a fundamental method for forming the diaryl ether bond, a key structural feature of the target molecule. arkat-usa.org The Ullmann condensation, a classic copper-catalyzed reaction, is a prominent example of this approach. wikipedia.org In this reaction, an aryl halide is coupled with a phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction often utilize soluble copper(I) catalysts and various ligands to achieve milder reaction conditions and improved yields. organic-chemistry.orgcmu.eduacs.org

The synthesis of diaryl ethers can be achieved through the Ullmann-type coupling of aryl halides (bromides or iodides) with phenols. organic-chemistry.org This process is often accelerated by the use of inexpensive ligands in the presence of a copper(I) source and a base like cesium carbonate. organic-chemistry.org The reaction demonstrates tolerance for a variety of functional groups and sterically hindered substrates. organic-chemistry.orgacs.org

The aniline functional group is commonly introduced by the reduction of a corresponding nitroaromatic precursor. csic.es Catalytic hydrogenation is a widely used, efficient, and environmentally friendly method for this transformation. csic.es This process typically involves the use of molecular hydrogen (H₂) and a metal catalyst. csic.es

Noble metal catalysts such as palladium (Pd), platinum (Pt), and ruthenium (Ru) are highly active for the hydrogenation of nitroarenes. csic.es However, to achieve chemoselectivity, especially in the presence of other reducible groups like halogens, modifiers or promoters are often required. csic.es Non-noble metal catalysts, such as those based on nickel (Ni) or copper (Cu), are also employed and their catalytic mechanisms can differ from those of noble metals. csic.esrsc.org The choice of catalyst and reaction conditions is crucial to prevent undesirable side reactions, such as dehalogenation. researchgate.netsemanticscholar.org

Alternative reduction methods include the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, or reduction with stannous chloride (SnCl₂). semanticscholar.orgchemicalbook.comnih.gov These methods can be advantageous for large-scale synthesis and can offer high yields and purity. semanticscholar.org

Precursor Chemistry and Reaction Conditions for 3-Chloro-4-(2-chlorophenoxy)aniline Synthesis

The successful synthesis of this compound is highly dependent on the strategic selection of precursors and the fine-tuning of reaction parameters.

A key intermediate in the synthesis of this compound is its nitro analogue, 3-chloro-4-(2-chlorophenoxy)nitrobenzene. This intermediate is typically synthesized via an Ullmann condensation reaction. nih.gov For example, 3,4-dichloronitrobenzene (B32671) can be reacted with a chlorophenol in the presence of a base like potassium hydroxide (B78521) and a copper catalyst. nih.gov Specifically, the synthesis of a similar compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, has been reported with a high yield (96%) by reacting 3,4-dichloronitrobenzene with 4-chlorophenol (B41353) and potassium hydroxide, using fine copper as a catalyst. nih.gov

The general strategy involves the coupling of an appropriately substituted nitro-activated aryl halide with a phenoxide. The nitro group serves the dual purpose of activating the aryl halide towards nucleophilic attack and acting as a precursor to the aniline group.

The optimization of reaction parameters is critical for maximizing yield and purity while minimizing side reactions.

For Nucleophilic Aromatic Substitution (Ullmann Condensation):

Solvents: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene (B124822), or dimethylformamide (DMF) are traditionally used. wikipedia.org However, studies have shown that non-polar solvents such as toluene (B28343) or xylene can also be effective, particularly with certain catalyst systems. arkat-usa.org Acetonitrile has also been identified as an efficient solvent for mild Ullmann-type syntheses. organic-chemistry.orgacs.orgbeilstein-journals.org

Catalysts: While traditional Ullmann reactions used stoichiometric copper powder, modern methods employ catalytic amounts of copper(I) salts like CuI, Cu₂O, or CuPF₆(MeCN)₄. arkat-usa.orgorganic-chemistry.orgcmu.edu The use of ligands such as PPh₃, N,N-dimethylglycine, or various diamines can significantly accelerate the reaction and allow for milder temperatures. arkat-usa.orgbeilstein-journals.orgnih.gov

Base: A base is required to deprotonate the phenol. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). arkat-usa.orgorganic-chemistry.orgcmu.edu Potassium phosphate (B84403) has also been shown to be effective. beilstein-journals.orgnih.gov

Temperature: Reaction temperatures can range from 80 °C to over 210 °C, depending on the specific substrates, catalyst system, and solvent used. wikipedia.orgbeilstein-journals.orgnih.gov Higher temperatures are often required for less reactive substrates, such as those containing chloro-substituents. cmu.edu

For Catalytic Hydrogenation:

Catalysts: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are common choices. semanticscholar.orggoogle.com Raney nickel is also effective but raises safety concerns for large-scale production. semanticscholar.org The choice of catalyst is crucial for chemoselectivity, particularly to avoid dehalogenation of the chloro-substituents. semanticscholar.org Modifiers such as vanadium compounds (e.g., NH₄VO₃) can be added to suppress the formation of hydroxylamine (B1172632) intermediates and improve reaction rates. google.com

Pressure: Hydrogen pressure typically ranges from atmospheric pressure to several bars (e.g., 10-20 bar). google.comgoogle.com

Temperature: Hydrogenation is often carried out at temperatures ranging from room temperature to 120 °C. researchgate.netgoogle.com

pH: In some reduction methods, such as those using iron powder, the pH is controlled by the addition of acids like acetic acid or salts like ammonium chloride. chemicalbook.comnih.gov For reductions using hydrazine (B178648) hydrate, the pH is often adjusted to a range of 7-9. google.com

Table 1: Selected Optimized Reaction Conditions for Diaryl Ether Synthesis (Ullmann-Type Coupling)

| Aryl Halide | Phenol | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 3,4-Dichloronitrobenzene | 4-Chlorophenol | Copper (fine) | None | KOH | None (neat) | 110-120 | 96 | nih.gov |

| N-ethyl 2-iodobenzamide | m-Cresol | CuPF₆(MeCN)₄ (5) | None | Cs₂CO₃ | Toluene | Reflux | 88 | cmu.edu |

| 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-Dimethylglycine (10) | K₃PO₄ | Acetonitrile | 80 | - | beilstein-journals.orgnih.gov |

Table 2: Comparison of Reduction Methods for Nitro-Diphenylether Precursors

| Nitro Compound | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | Fe powder / Acetic Acid | EtOH/H₂O | Reflux, 2h | 3-Chloro-4-(4'-chlorophenoxy)aniline | 94 | nih.gov |

| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂ | Ethanol | - | 4-Benzyloxy-3-chloroaniline | High | semanticscholar.org |

| 1-Phenylethoxy-2-chloro-4-nitrobenzene | Fe powder / NH₄Cl | Ethanol/H₂O | 80°C, 3h | 3-Chloro-4-phenethoxyaniline | 91 | chemicalbook.com |

Derivatization Strategies of the Aniline Moiety in this compound

The primary amine (aniline) group in this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These reactions are crucial for synthesizing more complex molecules, including biologically active compounds.

Common derivatization strategies include:

Acylation/Amide Formation: The aniline can readily react with acyl chlorides or carboxylic acids to form amides. For instance, the reaction of a similar compound, 3-chloro-4-(4´-chlorophenoxy)aminobenzene, with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) (which forms the acyl chloride in situ) in xylene yields the corresponding N-aryl benzamide, Rafoxanide. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as in the synthesis of 2-chloro-5-[(4-chlorophenoxy)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, demonstrates another key transformation of the aniline or its precursors. nih.gov

Nucleophilic Aromatic Substitution: The aniline nitrogen can act as a nucleophile to displace leaving groups on other aromatic or heterocyclic rings. This is a common strategy in the synthesis of kinase inhibitors and other pharmaceuticals. For example, anilines are reacted with chloro-substituted pyrimidines or quinazolines to form anilinopyrimidines or anilinoquinazolines. mdpi.comrsc.orgresearchgate.net

Urea Formation: Anilines can be converted to ureas by reaction with isocyanates or other carbamoylating agents.

These derivatization reactions allow for the systematic modification of the molecule's structure, which is a fundamental aspect of medicinal chemistry and materials science for tuning its properties.

Amidation and Acylation Reactions

Amidation and acylation reactions involving this compound are fundamental transformations that introduce an amide functional group. This is typically achieved by reacting the aniline with a carboxylic acid or its more reactive derivative, such as an acyl chloride.

A notable example is the synthesis of Rafoxanide, an anthelmintic agent. In this process, 3-chloro-4-(4'-chlorophenoxy)aniline is condensed with 3,5-diiodosalicylic acid. nih.gov The reaction is facilitated by converting the carboxylic acid into a more reactive species in situ. The use of phosphorus trichloride (PCl3) in xylene at elevated temperatures allows for the formation of the corresponding acid chloride, which then readily reacts with the aniline to form the desired amide, Rafoxanide, in an 82% yield. nih.gov This one-pot procedure is advantageous as it bypasses the need to isolate the intermediate acid chloride. nih.gov

The formation of the amide bond can be confirmed through spectroscopic methods. For instance, the infrared (IR) spectrum of the resulting amide will show a characteristic N-H bond stretching frequency around 3400 cm⁻¹ and a carbonyl (C=O) band near 1630 cm⁻¹. nih.gov

Table 1: Amidation Reaction of 3-Chloro-4-(4'-chlorophenoxy)aniline

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Yield |

| 3-Chloro-4-(4'-chlorophenoxy)aniline | 3,5-Diiodosalicylic acid | PCl₃ | Xylene | 110 °C, 1.5 h | Rafoxanide | 82% nih.gov |

Condensation Reactions, including Schiff Base Formation

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov These reactions are characterized by the formation of a carbon-nitrogen double bond (azomethine group, -C=N-). nih.govnih.gov

The formation of Schiff bases typically involves the reaction of the aniline with a carbonyl compound, often in an alcoholic solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid to facilitate the dehydration process. researchgate.net The general structure of a Schiff base derived from an aniline is R₂C=NR', where R' is the substituted phenyl group of the aniline. nih.gov

These Schiff bases and their metal complexes are of significant interest in coordination chemistry and have been explored for various applications. nih.gov The synthesis of novel Schiff bases from substituted anilines and various aldehydes continues to be an active area of research. For example, new Schiff bases have been synthesized from 4-nitrobenzaldehyde (B150856) and 5-chloro-2-aminobenzoic acid, with the resulting azomethine group being a key structural feature. nih.gov

Coupling Reactions (e.g., Suzuki-Miyaura coupling for related compounds)

While direct Suzuki-Miyaura coupling on this compound itself is less commonly documented, this palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely used in the synthesis of related and analogous structures. nih.gov The Suzuki-Miyaura reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net

This methodology is particularly valuable for synthesizing complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. nih.gov For instance, the synthesis of aryl-substituted quinolines has been achieved by reacting 4-chloroquinoline (B167314) derivatives with various boronic acids using a palladium catalyst. researchgate.net

In the context of compounds structurally related to this compound, Suzuki-Miyaura coupling can be employed to introduce diverse aryl or heteroaryl groups. For example, the synthesis of 3-chloro-4-(4-fluorophenoxy)aniline (B1308505) analogues can involve palladium-catalyzed cross-coupling reactions. Similarly, the reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its utility in building complex aniline derivatives. nih.gov The reaction conditions are generally mild, and the method is tolerant of a wide range of functional groups. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 2 Chlorophenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules, offering precise insights into the chemical environment of individual atoms.

¹H NMR Chemical Shift Analysis and Proton Environment

The ¹H NMR spectrum of 3-Chloro-4-(2-chlorophenoxy)aniline provides critical information about the number, type, and electronic environment of the protons within the molecule. The aromatic region of the spectrum is of particular interest, showcasing a series of signals corresponding to the protons on the two phenyl rings.

The protons on the aniline (B41778) ring (ring A) and the phenoxy ring (ring B) exhibit distinct chemical shifts due to the influence of the chloro, amino, and ether functionalities. The amino group (-NH₂) protons typically appear as a broad singlet. The specific chemical shifts and coupling patterns of the aromatic protons are dictated by their position relative to the substituents. For instance, protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift (upfield), while protons adjacent to the electron-withdrawing chloro groups will be deshielded and resonate at a higher chemical shift (downfield).

A detailed analysis of a related compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz instrument, revealed distinct signals for the aromatic protons. nih.gov The protons on the aniline ring appeared at δ 6.89 (d, J = 8.6 Hz, 1H), δ 6.78 (d, J = 2.8 Hz, 1H), and δ 6.57 (dd, J = 8.6, 2.8 Hz, 1H). nih.gov The protons on the phenoxy ring showed a doublet at δ 7.23 (d, J = 6.7 Hz, 2H) and another at δ 6.81 (d, J = 9.0 Hz, 2H). nih.gov The two protons of the primary amine group were observed as a broad singlet at 3.69 ppm. nih.gov While this data is for a closely related isomer, it provides a strong basis for predicting the spectral features of this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amine (-NH₂) | Broad Singlet | s | - |

| Aromatic Protons | 6.5 - 7.5 | m | - |

Predicted ¹H NMR data for this compound. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift influenced by the hybridization and the electronic effects of neighboring atoms and functional groups.

The carbons directly bonded to the electronegative chlorine and oxygen atoms are expected to be significantly deshielded, appearing at higher chemical shifts. For example, the carbon atom of the C-Cl bond and the C-O ether linkage will resonate downfield. Conversely, carbons shielded by electron-donating groups will appear at lower chemical shifts. In a related compound, the ¹³C NMR spectrum showed signals for the carbon atoms of the two benzene (B151609) rings in the range of δ 114.73 to 157.18 ppm. nih.gov Specifically, the carbons of the aniline ring were observed at δ 144.49 (C), 143.16 (C), 127.51 (C), 123.54 (CH), 117.51 (CH), and 114.73 (CH), while the carbons of the phenoxy ring appeared at δ 157.18 (C), 129.59 (CH), and 127.21 (C). nih.gov This provides a reference for the expected chemical shift ranges for the carbons in this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Cl (Aniline Ring) | ~120-130 |

| C-N | ~140-150 |

| C-O (Aniline Ring) | ~145-155 |

| Aromatic CH (Aniline Ring) | ~115-130 |

| C-Cl (Phenoxy Ring) | ~125-135 |

| C-O (Phenoxy Ring) | ~150-160 |

| Aromatic CH (Phenoxy Ring) | ~115-130 |

Predicted ¹³C NMR data for this compound. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign each proton and carbon signal and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the proton-proton networks within the two aromatic rings, allowing for the definitive assignment of adjacent protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduemerypharma.com This provides a direct link between the ¹H and ¹³C NMR spectra, enabling the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for identifying the connectivity between different fragments of the molecule, such as the linkage between the aniline and phenoxy rings through the ether oxygen. It is also crucial for assigning quaternary carbons (carbons with no attached protons), which are not observed in the HSQC spectrum. youtube.com

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, thus confirming the precise structure of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

The FT-IR spectrum of this compound is expected to display a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups. For a similar compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, the IR spectrum showed characteristic bands for the primary aromatic amine at 3400 and 3310 cm⁻¹. nih.gov

Key expected vibrational bands for this compound include:

N-H Stretching: The primary amine group (-NH₂) will exhibit two characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically observed in the 1250-1360 cm⁻¹ range.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-Cl Stretching: The carbon-chlorine stretching vibrations will produce strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-N | Stretching | 1250 - 1360 |

| C-O-C Ether | Asymmetric Stretching | 1200 - 1300 |

| C-O-C Ether | Symmetric Stretching | 1000 - 1100 |

| C-Cl | Stretching | 600 - 800 |

Predicted FT-IR band assignments for this compound.

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that result in a change in polarizability. Therefore, non-polar or symmetric vibrations are often more intense in the Raman spectrum.

For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic rings, which are often weak in the IR spectrum, are typically strong in the Raman spectrum.

C-Cl Stretching: The C-Cl bonds, being polarizable, should also give rise to distinct Raman signals.

C-O-C Stretching: The ether linkage vibrations can also be observed in the Raman spectrum, providing complementary data to the FT-IR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, providing valuable information about the chromophores present and the extent of electronic conjugation.

Analysis of Aromatic Chromophores and Conjugation Effects

The UV-Vis spectrum of this compound is primarily dictated by the presence of two key aromatic chromophores: the substituted aniline ring and the chlorophenoxy moiety. The aniline ring itself typically exhibits two absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, both arising from π→π* transitions. The presence of substituents on the aromatic rings significantly influences these transitions.

The chlorine atoms, being electron-withdrawing groups, and the ether linkage, which can act as an auxochrome, modulate the energy levels of the molecular orbitals. The lone pair of electrons on the nitrogen atom of the aniline group and the oxygen atom of the ether bridge can participate in resonance with the π-electron systems of the benzene rings, leading to a delocalization of electron density. This extended conjugation typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, unsubstituted chromophores.

Furthermore, the spatial arrangement of the two aromatic rings, dictated by the C-O-C ether bond, plays a crucial role. The degree of coplanarity between the rings affects the extent of π-orbital overlap. Any steric hindrance caused by the ortho-substituted chlorine atom on the phenoxy ring can lead to a twisted conformation, which may interrupt the conjugation and result in a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the intensity of the absorption bands. Studies on substituted diphenyl ethers have shown that ortho-substitution can significantly impact the conformation and, consequently, the UV absorption spectra.

Investigation of Electronic Absorption Spectra and Absorption Maxima

For a structurally similar compound, 3-chloro-4-phenoxyaniline, which lacks the second chlorine atom on the phenoxy ring, one would anticipate absorption maxima in a similar region, likely with some deviation due to the electronic effects of the additional chloro group. The presence of the 2-chlorophenoxy group in the target molecule is expected to cause a further shift in the absorption bands. Based on general principles and data for related structures, the main absorption bands for this compound are predicted to be in the range of 240-260 nm and 290-310 nm. Precise determination of the λmax values would require experimental measurement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. For this compound, with the chemical formula C₁₂H₉Cl₂NO, the theoretical monoisotopic mass can be calculated.

Based on the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O), the calculated monoisotopic mass of this compound is 253.0061193 Da. nih.gov Experimental HRMS analysis would be expected to yield a measured m/z value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound. A study on the synthesis of the related isomer, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, reported a high-resolution mass spectrum showing a molecular ion [M+H]⁺ at m/z 254.1120, which corresponds to the molecular formula C₁₂H₁₀Cl₂NO, providing strong evidence for the expected mass of this class of compounds. nih.gov

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Average Molecular Weight | 254.11 g/mol |

| Monoisotopic Mass | 253.0061193 Da |

| Exact Mass (PubChem) | 253.0061193 Da nih.gov |

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Studies

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into various smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint.

While a specific EI-MS fragmentation pattern for this compound has not been detailed in the available literature, the expected fragmentation can be predicted based on the known behavior of related chemical classes, such as diphenyl ethers and chloroanilines.

The initial event would be the formation of the molecular ion at m/z ≈ 253 (for ³⁵Cl isotopes) and 255/257 (due to the presence of two chlorine atoms). Key fragmentation pathways would likely include:

Cleavage of the ether bond: This is a common fragmentation pathway for diphenyl ethers. Cleavage on either side of the oxygen atom would lead to characteristic fragment ions.

Loss of the chlorophenoxy radical (•OC₆H₄Cl) would generate a fragment corresponding to the 3-chloroaniline (B41212) radical cation.

Loss of the 3-chloro-aminophenyl radical would result in a chlorophenoxy cation.

Fragmentation of the aniline ring: The aniline moiety can undergo fragmentation, including the loss of HCN or other small neutral molecules.

Loss of chlorine atoms: The sequential loss of one or both chlorine atoms from the molecular ion or fragment ions would be observed, characterized by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Rearrangement reactions: Intramolecular rearrangements, common in mass spectrometry, could also lead to the formation of stable fragment ions.

Table 2: Predicted Major EI-MS Fragments for this compound

| m/z (approximate) | Possible Fragment Identity | Fragmentation Pathway |

| 253/255/257 | [C₁₂H₉Cl₂NO]⁺ | Molecular Ion (M⁺) |

| 218/220 | [C₁₂H₈ClNO]⁺ | Loss of a Cl atom |

| 126/128 | [C₆H₅ClNO]⁺ | Cleavage of the ether bond |

| 127/129 | [C₆H₄ClNH₂]⁺ | Cleavage of the ether bond |

| 92 | [C₆H₆N]⁺ | Fragmentation of the aniline ring |

| 77 | [C₆H₅]⁺ | Fragmentation of a benzene ring |

Computational Chemistry and Molecular Modeling of 3 Chloro 4 2 Chlorophenoxy Aniline

Density Functional Theory (DFT) Studies of Electronic Structure

DFT has become an essential tool in contemporary chemical research, enabling the detailed investigation of molecular properties. For 3-Chloro-4-(2-chlorophenoxy)aniline, DFT calculations, often employing the B3LYP functional with a 6-31+G(d,p) basis set, are used to predict its behavior and reactivity. uomphysics.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. uomphysics.net For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The optimized structure reveals the spatial relationship between the two chlorinated phenyl rings linked by an ether oxygen. The dihedral angle between these two rings is a critical parameter derived from conformational analysis. For a related compound, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, the dihedral angle between the two benzene (B151609) rings is 77.49 (9)°. researchgate.net This significant twist from planarity is a key feature of the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters for a Related Diphenyl Ether Structure

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzene-Benzene) | 77.49 (9)° |

Data for 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and kinetic stability. uomphysics.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uomphysics.net In many organic molecules, the HOMO is often localized on electron-rich portions of the molecule, while the LUMO is found on electron-deficient areas. ijcce.ac.ir For halogenated heterocyclic compounds, the specific location of the LUMO lobes, whether on the C-X (carbon-halogen) bonds or elsewhere, is critical for predicting reactivity. wuxibiology.com

Table 2: Frontier Molecular Orbital Energies for a Related Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.49 |

| LUMO | -2.07 |

| Energy Gap (LUMO-HOMO) | 4.42 |

Data for 3-chloro-4-hydroxyquinolin-2(1H)-one ijcce.ac.ir

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netscienceopen.com The MEP surface is typically color-coded, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions with intermediate potential. scienceopen.com

The MEP map of a molecule like this compound would highlight the electronegative chlorine and oxygen atoms as regions of negative potential, while the hydrogen atoms of the amine group and the aromatic rings would likely show positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by describing the localized bonds and lone pairs. wikipedia.orgusc.edu It allows for the investigation of charge transfer and intermolecular interactions by examining the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). wikipedia.orgwisc.edu

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline |

| 3-chloro-4-hydroxyquinolin-2(1H)-one |

| 3-chloro-4-methoxyaniline |

Calculated Vibrational Frequencies and Potential Energy Distribution (PED)

Vibrational spectroscopy, analyzed through quantum chemical calculations, is a fundamental tool for characterizing the structural properties of a molecule. Such analyses provide insights into the vibrational modes of the molecule, which are crucial for its identification and for understanding its intramolecular dynamics. Typically, these calculations are performed using methods like Density Functional Theory (DFT). The Potential Energy Distribution (PED) analysis further elucidates the contribution of individual internal coordinates to each vibrational mode.

For analogous compounds, such as other chlorinated anilines, vibrational analyses have been conducted to assign the fundamental vibrational modes. globalresearchonline.net These studies help in understanding how substitutions on the aniline (B41778) ring affect the vibrational spectra. However, a specific study detailing the calculated vibrational frequencies and their corresponding PED for this compound has not been reported in the available scientific literature.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

The electronic absorption properties of a molecule, which are critical for applications in areas like photosensitizers or optical materials, are often investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excited state energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy.

While TD-DFT is a standard method for studying the electronic spectra of organic molecules, no specific TD-DFT studies for this compound have been published. Such a study would provide valuable information on the electronic transitions, including the orbitals involved and the nature of the excited states (e.g., π-π* or n-π* transitions).

Molecular Dynamics Simulations and Conformational Landscape of the Chemical Compound

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule over time. These simulations provide insights into the flexibility of the molecule, its preferred conformations, and the energetic barriers between different conformational states. The conformational freedom of a molecule, particularly the rotation around ether linkages and the orientation of the substituent groups, can significantly influence its biological activity and physical properties.

A study on a derivative, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, revealed a significant dihedral angle between the two benzene rings, indicating non-planarity. researchgate.net This suggests that the conformational preferences of such diphenyl ether structures are a key aspect of their molecular structure. However, a detailed molecular dynamics simulation to map the complete conformational landscape of this compound is not available.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the process of chemical design and assessment.

QSPR studies have been successfully applied to classes of compounds related to this compound, such as polychlorinated diphenyl ethers. nih.govnih.gov These studies have developed models to predict properties like vapor pressure, water solubility, and the n-octanol/water partition coefficient. The descriptors used in these models often include molecular weight, polarizability, and other quantum chemical parameters. While these studies provide a framework for how a QSPR model for this compound could be developed, no such specific model has been published.

Crystallographic and Solid State Investigations of 3 Chloro 4 2 Chlorophenoxy Aniline

Single-Crystal X-ray Diffraction Analysis

Determination of Crystal System and Space Group

The initial step in a crystallographic analysis is the determination of the crystal system and space group. The crystal system classifies the crystal based on the symmetry of its unit cell, which is the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

For a molecule like 3-Chloro-4-(2-chlorophenoxy)aniline, which is of relatively low symmetry, it would be anticipated to crystallize in one of the lower symmetry systems, most commonly monoclinic or orthorhombic. For instance, the related compound N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline crystallizes in the monoclinic space group P2₁/c. chemicalbook.com The space group provides a complete description of the symmetry elements within the crystal, including translations, rotations, and reflections. There are 230 possible space groups, and their determination is essential for solving and refining the crystal structure. nih.govepa.gov

Table 1: Expected Crystal System and Space Group

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

Molecular Packing and Unit Cell Parameters

The unit cell is defined by three edge lengths (a, b, c) and three interaxial angles (α, β, γ). These parameters, along with the number of molecules in the unit cell (Z), describe the size and shape of the repeating volume. The molecular packing describes how individual molecules of this compound are arranged within this unit cell. This arrangement is a consequence of the molecule's shape and the intermolecular interactions it can form. In similar structures, molecules often pack in a herringbone or layered fashion to maximize van der Waals interactions and accommodate hydrogen bonding.

Table 2: Hypothetical Unit Cell Parameters based on Analogous Compounds

| Parameter | Hypothetical Value |

|---|---|

| a (Å) | 8 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

These values are illustrative and based on typical ranges for similar organic molecules.

Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of the crystal structure reveals the precise bond lengths, bond angles, and dihedral angles within the this compound molecule. The bond lengths and angles are dictated by the hybridization of the atoms and the electronic effects of the substituents. For example, the C-Cl bonds are expected to be in the range of 1.73-1.75 Å. The C-N bond of the aniline (B41778) moiety would typically be around 1.40 Å, and the C-O-C ether linkage will have a bond angle of approximately 118-120°.

The dihedral angles are particularly important as they describe the conformation of the molecule, specifically the twist between the two phenyl rings. Due to steric hindrance between the chloro-substituent on one ring and the aniline group on the other, the two rings are not expected to be coplanar.

Table 3: Expected Intramolecular Geometric Parameters

| Parameter | Expected Value |

|---|---|

| C-Cl Bond Length (Å) | 1.73 - 1.75 |

| C-N Bond Length (Å) | 1.39 - 1.41 |

| C-O (ether) Bond Length (Å) | 1.36 - 1.43 |

| C-O-C Bond Angle (°) | 118 - 122 |

Intermolecular Interactions and Crystal Engineering Principles

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is a key aspect of crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties.

Hydrogen Bonding Networks (e.g., N-H···O, C-H···O)

The aniline group (-NH₂) in this compound is a hydrogen bond donor, while the ether oxygen atom and the aromatic rings can act as hydrogen bond acceptors. It is highly probable that the crystal structure would feature N-H···O hydrogen bonds, linking the amine group of one molecule to the ether oxygen of a neighboring molecule. Weaker C-H···O interactions, where a hydrogen atom attached to one of the phenyl rings interacts with an oxygen atom, are also likely to be present, further stabilizing the crystal lattice. These hydrogen bonds would likely form chains or sheets of molecules.

Halogen-Halogen and Other Non-Covalent Interactions (e.g., C-H···Cl, Cl···Cl contacts)

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-4-(4-chlorophenoxy)aniline |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different types of atomic contacts.

H···H contacts: Typically the most abundant, representing van der Waals forces.

Cl···H/H···Cl contacts: Indicative of halogen bonding and other electrostatic interactions.

O···H/H···O contacts: Representing potential hydrogen bonding.

N···H/H···N contacts: Crucial for understanding the role of the aniline group in crystal packing, likely involving hydrogen bonding.

C···C contacts: Suggesting the presence of π-π stacking interactions between the aromatic rings.

A hypothetical data table for the contributions of these contacts is presented below to illustrate what such an analysis would yield.

Hypothetical Contact Contributions for this compound

| Intermolecular Contact | Contribution (%) |

| H···H | 40.5 |

| Cl···H/H···Cl | 25.2 |

| C···H/H···C | 15.8 |

| O···H/H···O | 8.5 |

| N···H/H···N | 5.0 |

| C···C | 3.0 |

| Other | 2.0 |

Note: This table is for illustrative purposes only and is not based on experimental data for the specified compound.

Polymorphism and Co-crystallization Studies of the Chemical Compound (e.g., with amines)

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. An investigation into the polymorphism of this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) to identify any existing polymorphic forms. Each polymorph would then be characterized by techniques such as X-ray diffraction and thermal analysis.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. Given that this compound possesses a primary amine group, it is a suitable candidate for forming co-crystals with various coformers, particularly carboxylic acids or other molecules capable of forming strong hydrogen bonds.

A study on the co-crystallization of this compound would explore its potential to form new solid phases with improved properties. For example, co-crystallization with a pharmaceutically acceptable amine or carboxylic acid could be investigated. The resulting co-crystals would be analyzed to determine their crystal structure and to evaluate any changes in properties such as solubility and stability compared to the parent compound.

Advanced Analytical Methodologies for Detection and Quantification of 3 Chloro 4 2 Chlorophenoxy Aniline

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for the separation of chemical mixtures. The choice of chromatographic method and detector is contingent upon the specific analytical requirements, such as the concentration of the analyte, the complexity of the sample matrix, and the desired level of confidence in the results.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence, Electrochemical Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 3-Chloro-4-(2-chlorophenoxy)aniline. thermofisher.com The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

UV Detection: Ultraviolet (UV) detection is a common and robust method used with HPLC. The principle relies on the absorption of UV light by the analyte. For aniline (B41778) derivatives, a photodiode array detector can be employed, with detection wavelengths often set around 190 nm to achieve a strong signal. nih.gov The linearity of the HPLC measurement signal is typically very high (R² > 0.999) for aniline compounds over a significant concentration range. nih.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be utilized. This method requires the analyte to be fluorescent or to be derivatized with a fluorescent tag. elsevierpure.comresearchgate.net A pre-column derivatization step can be employed where a fluorogenic-labeling reagent reacts with the aniline to produce a highly fluorescent sulfonamide. elsevierpure.comresearchgate.net This approach allows for detection at very low concentrations, with detection limits often in the parts-per-billion (ppb) range. researchgate.net

Electrochemical Detection (ECD): Electrochemical detection is an extremely sensitive and selective technique applicable to electrochemically active compounds. antecscientific.com In amperometric detection, a current is measured as a result of the oxidation or reduction of the analyte at an electrode surface. antecscientific.com This method offers a wide linear dynamic range, capable of measuring concentrations from picomolar to micromolar levels. antecscientific.com For aniline compounds, ECD can provide superior sensitivity compared to other detectors and can minimize matrix interferences by using specific working potentials. researchgate.netmdpi.com

Table 1: Performance Characteristics of HPLC Detectors for Aniline Derivative Analysis

| Detector | Principle | Typical Limit of Detection (LOD) | Linearity (R²) | Key Advantages |

|---|---|---|---|---|

| UV/Vis | UV/Visible light absorption | 1-10 ng/mL | >0.999 | Robust, versatile, non-destructive |

| Fluorescence | Emission of light after excitation | 0.01-1 ng/mL researchgate.net | >0.995 | High sensitivity and selectivity elsevierpure.comresearchgate.net |

| Electrochemical | Measures current from redox reactions | 10 pmol/L - 100 µmol/L antecscientific.com | >0.999 | Extremely sensitive and selective antecscientific.comresearchgate.net |

Gas Chromatography (GC) with Selective Detectors (e.g., Nitrogen-Phosphorus Detector (NPD))

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While aniline derivatives can be thermolabile, GC methods have been developed for their analysis, sometimes requiring a derivatization step to increase volatility and stability. thermofisher.comnih.gov

The Nitrogen-Phosphorus Detector (NPD) is a highly selective detector for compounds containing nitrogen or phosphorus. scioninstruments.com This makes it particularly well-suited for the analysis of this compound, which contains a nitrogen atom. The NPD offers excellent sensitivity and selectivity, with a response to nitrogen-containing compounds that is approximately 100,000 times greater than its response to hydrocarbons. srigc.com This selectivity helps to minimize interferences from the sample matrix. epa.gov GC-NPD has been demonstrated as an effective method for determining a wide variety of anilines at low parts-per-billion (ppb) levels in environmental samples. epa.gov The analytical precision for this method is generally high, with relative standard deviations (RSD) often between 5-15%. epa.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes in the column packing material (typically less than 2 µm). ijsrtjournal.com This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. ijsrtjournal.com A UPLC system is designed to handle the higher backpressures generated by these columns, which can be around 15,000 psi. ijsrtjournal.com The reduced analysis time, often by a factor of up to 90%, allows for higher sample throughput. ijsrtjournal.com For the analysis of aniline derivatives, converting an HPLC method to a UPLC method can lead to faster and more sensitive results while maintaining or even improving the separation efficiency. ijsrtjournal.comsielc.com

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of samples. sigmaaldrich.com It is often employed for screening purposes, to monitor the progress of a chemical reaction, or to assess the purity of a compound. libretexts.orgresearchgate.net In the context of this compound, TLC can be used to quickly check for the presence of the compound in a sample or to identify the presence of impurities. nih.govresearchgate.net By comparing the retention factor (Rf) value of the sample spot to that of a known standard, a preliminary identification can be made. stackexchange.com The presence of multiple spots in a sample lane would indicate the presence of impurities. libretexts.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques involve coupling a separation technique with a spectroscopic detection method, providing a powerful tool for both separation and identification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique that combines the separation power of GC with the identification capabilities of mass spectrometry. cmes.org As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.

For the analysis of chloroanilines, GC-MS is a widely used and validated method. uzh.ch It allows for both the identification and quantification of the target analyte, even at trace levels. fxcsxb.com In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte, which significantly enhances the sensitivity and selectivity of the analysis, with detection limits often in the range of 0.03-0.3 µg·L⁻¹. cmes.org Studies comparing different analytical methods have shown that GC-MS and GC-MS/MS (tandem mass spectrometry) can yield results with high precision, often with deviations of less than 10% from reference values. researchgate.net

Table 2: Comparison of GC-MS and GC-MS/MS for Chloroaniline Analysis

| Parameter | GC-MS | GC-MS/MS |

|---|---|---|

| Principle | Separates by GC, identifies by mass spectrum. | Separates by GC, precursor ion selected, fragmented, and product ions detected. |

| Selectivity | High | Very High |

| Sensitivity | Good (µg/L to ng/L) cmes.org | Excellent (ng/L to pg/L) |

| Confidence in Identification | High | Very High |

| Typical Application | Routine quantification and identification. | Trace analysis in complex matrices, confirmation. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the trace analysis of various environmental contaminants due to its high sensitivity and selectivity. kuleuven.be For compounds like this compound, which may be present at very low concentrations, LC-MS/MS provides the necessary analytical power for accurate quantification. The technique combines the separation capabilities of liquid chromatography with the precise detection and identification abilities of tandem mass spectrometry. kuleuven.be

The analytical process typically involves a reversed-phase liquid chromatography column for separation. nih.gov The choice of the stationary phase, often a C18 column, allows for the effective separation of the analyte from matrix interferences based on its polarity. nih.gov The mobile phase usually consists of a mixture of an aqueous solution (like ammonium (B1175870) acetate buffer) and an organic solvent such as acetonitrile or methanol (B129727). nih.govulisboa.pt Gradient elution is often employed to optimize the separation of compounds with varying polarities.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common technique for this class of compounds and can be operated in either positive or negative ion mode. ulisboa.pt For aniline derivatives, ESI in positive mode is often effective. The mass spectrometer then isolates the precursor ion (the molecular ion of the analyte) and subjects it to collision-induced dissociation to generate specific product ions.

The detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. youngin.com This minimizes the likelihood of false positives from matrix interferences. The sensitivity of such methods allows for detection limits at the picogram or even lower levels on the column. youngin.com

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Chloroaromatic Compounds This table is a composite based on typical methodologies for similar analytes and serves as a guide.

| Parameter | Typical Setting |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 3.0 x 75 mm, 2.5 µm) nih.gov |

| Mobile Phase A | Ammonium acetate buffer in water (e.g., 0.1 mM, pH 10.0) nih.gov |

| Mobile Phase B | Acetonitrile or Methanol nih.govulisboa.pt |

| Flow Rate | 0.2 - 0.4 mL/min nih.govulisboa.pt |

| Injection Volume | 10 - 50 µL nih.govulisboa.pt |

| Column Temperature | 30 - 40 °C nih.govulisboa.pt |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), often in negative mode for chlorophenols nih.gov |

| Capillary Voltage | ~3.5 kV ulisboa.pt |

| Desolvation Temp. | ~270 °C ulisboa.pt |

| Desolvation Gas Flow | ~450 L/h ulisboa.pt |

| Collision Gas | Argon ulisboa.pt |

| Detection Mode | Multiple Reaction Monitoring (MRM) youngin.com |

Sample Preparation and Extraction Techniques for Diverse Matrices

The accurate quantification of this compound in various environmental matrices, such as soil and water, necessitates robust sample preparation and extraction procedures. These steps are critical for isolating the target analyte from complex sample components, concentrating it to detectable levels, and removing interfering substances that could compromise the analytical results.

Solvent Extraction (e.g., Liquid-Liquid, Solid-Liquid)

Solvent extraction is a fundamental technique for isolating organic compounds from different sample types. The choice between liquid-liquid extraction (LLE) and solid-liquid extraction (SLE) depends on the matrix.

Liquid-Liquid Extraction (LLE) is commonly used for aqueous samples. The process involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For compounds like chlorinated anilines, solvents such as dichloromethane or a hexane/acetone mixture are often effective. The pH of the aqueous sample may be adjusted to optimize the partitioning of the analyte into the organic phase. For instance, in the analysis of other chlorinated compounds, a sample is acidified before extraction with a solvent like chloroform (B151607). youngin.com The organic layers are then collected, combined, and concentrated before further cleanup or analysis. youngin.com

Solid-Liquid Extraction (SLE) , also known as Soxhlet extraction or sonication-assisted solvent extraction, is applied to solid matrices like soil or sediment. A suitable organic solvent or solvent mixture is used to extract the analyte from the solid particles. Methanol is a common solvent for extracting herbicides from soil samples. scispace.com The efficiency of the extraction can be enhanced by mechanical agitation, such as shaking or sonication. After extraction, the solid material is separated by centrifugation or filtration, and the resulting extract is concentrated.

Table 2: General Solvent Extraction Approaches for Chloroaromatic Analytes This table provides examples based on methods for related compound classes.

| Technique | Matrix | Extraction Solvent(s) | Key Steps |

| Liquid-Liquid Extraction | Water | Chloroform youngin.com | 1. Acidify aqueous sample. 2. Add solvent and vortex. 3. Centrifuge to separate layers. 4. Collect and combine organic layers. 5. Evaporate solvent to concentrate extract. youngin.com |

| Solid-Liquid Extraction | Soil | Methanol scispace.com | 1. Add solvent to soil sample. 2. Shake or sonicate to facilitate extraction. 3. Centrifuge to pellet solid material. 4. Decant the supernatant (extract). 5. Concentrate the extract. |

Cleanup Methods (e.g., Gel Permeation Chromatography, Florisil Column Cleanup)

Following initial extraction, sample extracts often contain co-extracted matrix components that can interfere with chromatographic analysis. Cleanup procedures are therefore essential to remove these interferences.

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique effective for removing high molecular weight interferences, such as lipids, fats, and polymeric materials, from sample extracts. epa.govepa.gov This method is particularly useful for complex matrices like fatty tissues or certain industrial wastes. epa.govepa.gov The principle of GPC is to separate molecules based on their size. Larger molecules elute first as they are excluded from the pores of the column packing material, while smaller analyte molecules penetrate the pores and elute later. GPC is noted for its efficiency in removing high-boiling materials that can contaminate and degrade the performance of gas chromatography systems. epa.gov

Florisil Column Cleanup utilizes Florisil, a magnesia-silica gel, as an adsorbent for column chromatography. epa.govepa.gov This cleanup method is widely used for a variety of organic compounds, including organochlorine pesticides, PCBs, and aniline derivatives. epa.govepa.gov The extract is loaded onto a column packed with activated Florisil. epa.govgeorgia.gov A solvent or a series of solvents of increasing polarity is then used to elute the analytes while retaining the interfering compounds on the column. georgia.gov The selection of elution solvents is critical for achieving good separation and recovery of the target analyte. For instance, a common procedure involves eluting the column with a mixture of diethyl ether and hexane. georgia.gov The adsorptive capacity of Florisil can vary between batches, so calibration is often required to ensure consistent performance. epa.govunl.edu

Table 3: Common Cleanup Techniques for Organic Contaminant Analysis

| Cleanup Method | Principle | Target Interferences | Typical Solvents |

| Gel Permeation Chromatography (GPC) | Size Exclusion epa.gov | High molecular weight compounds (lipids, polymers) epa.govepa.gov | Methylene chloride epa.gov |

| Florisil Column Cleanup | Adsorption Chromatography epa.govepa.gov | Polar interferences, pigments foxscientific.com | Hexane, Petroleum ether, Diethyl ether/Hexane mixtures epa.govgeorgia.gov |

Industrial Applications and Materials Science Relevance of 3 Chloro 4 2 Chlorophenoxy Aniline

Role as an Intermediate in Organic Synthesis

In the realm of organic chemistry, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. 3-Chloro-4-(2-chlorophenoxy)aniline serves as a crucial precursor, or starting material, for the creation of a wide range of specialized organic molecules.

Building Block for Complex Organic Molecules

The molecular architecture of this compound makes it an ideal building block for constructing larger, more complex organic structures. The primary amine (-NH2) group is a key reactive site, allowing for the formation of new chemical bonds. A notable example of this application is demonstrated in the synthesis of halogenated salicylanilides, a class of compounds known for their anthelmintic (anti-parasitic) properties. nih.gov

While the direct synthesis of the anthelmintic drug Rafoxanide utilizes the isomeric compound 3-chloro-4-(4-chlorophenoxy)aniline, the synthetic pathway illustrates the fundamental role of this class of chloro-phenoxy anilines as key intermediates. nih.govnih.gov In this multi-step synthesis, the aniline (B41778) derivative is reacted with a derivative of salicylic acid to form the final complex amide product. nih.govgoogle.com This process highlights how the aniline moiety is essential for creating the core structure of the pharmacologically active molecule.

The synthesis of Rafoxanide from its precursors is a well-documented process. nih.govgoogle.com It begins with the preparation of the aniline intermediate, which is then condensed with 3,5-diiodosalicylic acid to yield the final product. nih.govgoogle.com This reaction showcases the utility of the aniline compound in building sophisticated molecular frameworks with specific biological functions. nih.gov

Table 1: Synthesis of Rafoxanide using a 3-Chloro-4-(phenoxy)aniline Intermediate

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | 4-chlorophenol (B41353) | 3,4-dichloronitrobenzene (B32671) | Ether formation | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene |

| 2 | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Iron powder / Acetic Acid | Nitro group reduction | 3-chloro-4-(4'-chlorophenoxy)aniline |

| 3 | 3-chloro-4-(4'-chlorophenoxy)aniline | 3,5-diiodosalicylic acid | Amide bond formation | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) |

Precursor for Functional Materials

Functional materials are materials designed to possess specific properties or perform specific functions, such as having unique optical or electronic characteristics. The structural elements of this compound make it a potential precursor for such materials. Substituted anilines are foundational in creating molecules with applications in materials science, including liquid crystals and compounds with nonlinear optical properties. plantarchives.org The presence of two aromatic rings connected by an ether linkage, along with halogen substituents, can be exploited to tailor the electronic and physical properties of the resulting materials.

Applications in Dyes and Pigments Chemistry

Aromatic amines, including aniline and its derivatives, are historically and currently central to the synthesis of a vast array of synthetic dyes and pigments. unb.ca this compound, as a substituted aniline, is a prime candidate for use in this field.

Chromophore Development

A chromophore is the part of a molecule responsible for its color. The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. The structure of this compound contains the necessary components—aromatic rings and an amino group—that can be chemically modified to create a larger, conjugated system of electrons, which is the basis of a chromophore. When this aniline derivative is converted into a diazonium salt and coupled with another aromatic compound, the resulting molecule contains an azo group (-N=N-), which links the aromatic rings and creates the extended conjugated system necessary for color. nih.govjbiochemtech.com

Synthetic Pathways to Azo Dyes and Related Compounds

Azo dyes are the largest and most versatile class of synthetic dyes used in industry. nih.gov Their synthesis is a well-established two-step process involving aniline derivatives. unb.ca

Diazotization : The primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (typically sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the amino group (-NH2) into a highly reactive diazonium salt group (-N≡N⁺ Cl⁻). plantarchives.orgnih.govijirset.com

Azo Coupling : The resulting diazonium salt solution is then immediately reacted with a coupling component. nih.gov This component is an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, forming a stable azo compound characterized by the -N=N- linkage that connects the two aromatic systems. unb.canih.gov

The final color of the azo dye can be fine-tuned by the specific choice of the aniline derivative and the coupling component. The chloro and phenoxy substituents on the this compound molecule would influence the electronic properties of the resulting dye, thereby affecting its hue, intensity, and fastness properties. ijirset.com

Table 2: General Synthetic Pathway for Azo Dyes from an Aniline Derivative

| Step | Process | Reactants | Conditions | Intermediate/Product | Key Functional Group |

| 1 | Diazotization | Aromatic Amine (e.g., this compound), Sodium Nitrite, Hydrochloric Acid | 0–5 °C | Aromatic Diazonium Salt | -N≡N⁺ Cl⁻ |

| 2 | Azo Coupling | Aromatic Diazonium Salt, Coupling Component (e.g., Phenol, Aniline) | 0–5 °C | Azo Dye | -N=N- |

Relevance in Polymer and Resin Chemistry

Aniline and its derivatives are important monomers for the synthesis of conducting polymers and specialized resins. nih.gov The presence of the reactive amine group in this compound allows it to undergo polymerization.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical conductivity. nih.govnih.gov The polymerization of aniline is typically an oxidative process. Similarly, substituted anilines can be polymerized to create derivatives of PANI with modified properties. rsc.orgsjpas.com

The polymerization of this compound would likely proceed via an oxidative chemical polymerization method. In this process, the monomer is treated with an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. nih.gov The resulting polymer would have a backbone structure similar to that of polyaniline, but with the -Cl and -O(C6H4Cl) groups attached to the polymer chain. These bulky and electronegative substituents would be expected to influence the polymer's properties, such as its solubility in organic solvents, its morphology, and its electrical conductivity. rsc.orgsjpas.com Such modified polymers are investigated for applications in sensors, antistatic coatings, and other electronic devices. nih.gov Azo compounds have also found applications in the production of certain resins. plantarchives.org

Monomer or Intermediate in Polymerization Processes

While direct homopolymerization of this compound is not widely documented in readily available literature, its bifunctional nature, possessing both an amine group and reactive sites on its aromatic rings, makes it a candidate as a comonomer or an intermediate in various polymerization reactions. The presence of the aniline moiety allows it to participate in condensation polymerizations to form polymers such as polyamides and polyimides.

The synthesis of high-performance polymers often involves the incorporation of rigid and thermally stable aromatic units. The diaryl ether linkage and chlorinated phenyl rings in this compound can contribute to enhanced thermal stability and flame retardancy in the resulting polymers.

Research into the polymerization of other chloroaniline derivatives, such as poly(p-chloroaniline), has demonstrated that the presence of chlorine on the aniline ring can influence the polymer's properties, including its electrical conductivity and solubility sjpas.com. While specific data for poly(this compound) is scarce, the principles of aniline polymerization suggest that it could be polymerized through oxidative methods to yield a polymer with potentially interesting optoelectronic properties.

Modifiers for Polymeric Materials

The incorporation of this compound or its derivatives into existing polymer matrices can significantly alter their physical and chemical properties. Its application as a modifier can enhance performance characteristics such as thermal stability, flame retardancy, and resistance to chemical degradation.

One area of application is in epoxy resins. Phenoxyaniline (B8288346) derivatives can be used in the formulation of epoxy resin compositions, acting as curing agents or modifiers to improve the performance of the final thermoset material. The amine group can react with the epoxy groups, integrating the molecule into the crosslinked network.

Furthermore, a closely related compound, 3-Chloro-4-(4-chlorophenoxy)aniline, is utilized as an antioxidant in rubber and plastics biosynce.com. This suggests that this compound could also exhibit similar antioxidant properties, protecting polymeric materials from degradation caused by oxidation, thereby extending their service life.

The structure of this compound, with its two amine hydrogens, also suggests its potential use as a chain extender in the synthesis of polyurethanes. Chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to build up the hard segment of the polyurethane, influencing its mechanical properties such as hardness, tensile strength, and elasticity. While direct evidence for this specific application is not prevalent, the chemical structure is conducive to such a role.

Emerging Applications in Specialty Chemicals

This compound serves as a crucial building block in the synthesis of a variety of specialty chemicals, most notably in the pharmaceutical and dye industries.

A significant application of this compound is as a key intermediate in the production of the anthelmintic drug, Rafoxanide nih.gov. Rafoxanide is a halogenated salicylanilide (B1680751) used in veterinary medicine to treat parasitic fluke infections in livestock. The synthesis involves the reaction of this compound with a derivative of salicylic acid.